4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Organic Synthesis Process Chemistry Friedel-Crafts Acylation

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid (CAS 22988-52-9, synonym 5-Methyl-γ-oxo-2-thiophenebutanoic acid, molecular formula C₉H₁₀O₃S, MW 198.24 g/mol) is a γ-keto carboxylic acid comprising a 5-methyl-substituted thiophene ring linked via a carbonyl group to a propanoic acid chain. The compound is a versatile small-molecule scaffold used as a synthetic building block and has been investigated for enzyme inhibitory activities.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 22988-52-9
Cat. No. B1362010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
CAS22988-52-9
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)CCC(=O)O
InChIInChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)
InChIKeyBBGWOJJYYCDOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid (CAS 22988-52-9): Chemical Identity and Core Physicochemical Profile for Procurement Evaluation


4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid (CAS 22988-52-9, synonym 5-Methyl-γ-oxo-2-thiophenebutanoic acid, molecular formula C₉H₁₀O₃S, MW 198.24 g/mol) is a γ-keto carboxylic acid comprising a 5-methyl-substituted thiophene ring linked via a carbonyl group to a propanoic acid chain . The compound is a versatile small-molecule scaffold used as a synthetic building block and has been investigated for enzyme inhibitory activities [1]. Its key physicochemical properties include a reported density of 1.284 g/cm³ and a boiling point of 410.6°C at 760 mmHg, with a predicted XLogP of approximately 1.9 [2].

Synthetic building block workflow. γ-Keto acid scaffold with three reactive centers supports amide, ester, and heterocycle derivatization from a single starting material.
Medicinal chemistry scaffold. 5-Methylthiophene architecture reported as a preferential docking scaffold for COX-2 and MAP kinase targets.
Quantitative binding data not publicly available; in silico evidence only.
Scalable process chemistry. Reported 95% isolated yield via Friedel-Crafts acylation supports multi-gram procurement for library synthesis.

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid: Why Analog Substitution Compromises Reproducibility and Target Engagement


Generic substitution with close structural analogs of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid is not scientifically justifiable because even minor modifications to the thiophene substitution pattern or the γ-keto acid chain length can fundamentally alter enzyme inhibition profiles and synthetic reactivity [1]. In SAR studies of related thiophene carboxylic acids, replacement of a 5-methyl group with hydrogen or translocation to the 3-position has been shown to reduce inhibitory potency by orders of magnitude (e.g., from IC₅₀ = 7.8 μM to >100 μM in human DAO assays for closely related thiophene carboxylates) [1]. Furthermore, the γ-keto acid functionality distinguishes this compound from its reduced analog 4-(5-methylthiophen-2-yl)butanoic acid and from ester derivatives such as the methyl ester (CAS 22988-51-8), each of which exhibits distinct reactivity, solubility, and biological accessibility profiles [2]. The quantitative evidence in Section 3 demonstrates that the specific 5-methyl-γ-keto acid architecture confers measurable advantages in synthetic efficiency and represents a chemically defined scaffold for which analog substitution would invalidate cross-study comparability.

Analog Des-methyl or 3-methyl thiophene analogs may exhibit altered hydrophobic interactions in COX-2 side pockets, potentially shifting docking poses and target engagement profiles.
Reduced 4-(5-methylthiophen-2-yl)butanoic acid lacks the γ-ketone, reducing orthogonal derivatization capacity from three reactive centers to one.
Ester Methyl ester (CAS 22988-51-8) requires deprotection to expose the carboxylic acid, introducing an additional synthetic step that may impact yield and purity.

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage: 95% Isolated Yield via Optimized Friedel-Crafts Acylation

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is prepared via Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride using AlCl₃ in dichloromethane, achieving an isolated yield of 95% (9.4 g from 4.9 g starting material, 50 mmol scale) with LCMS purity of 98% . In contrast, the structurally analogous des-methyl compound 4-oxo-4-(thiophen-2-yl)butanoic acid (CAS 4653-08-1) has been reported to yield only 41–62% under comparable Friedel-Crafts conditions due to reduced electron density on the thiophene ring in the absence of the 5-methyl activating group [1].

Synthetic yield vs. des-methyl analog
Cross-study comparable
Target: 95% yield, 98% LCMS purity (50 mmol scale)
Des-methyl analog: 41–62% yield under comparable Friedel-Crafts conditions
Yield difference: 33–54 absolute percentage points
Supports cost-efficient scale-up procurement
Reported yield advantage; cross-study comparison requires verification under identical conditions
Organic Synthesis Process Chemistry Friedel-Crafts Acylation Building Block

Computational Docking Differentiates 5-Methyl-γ-Keto Acid as a Preferential COX-2 and MAP Kinase Scaffold

Computational docking studies (2024) targeting COX-2 and MAP kinases have identified 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid as a structurally privileged scaffold that demonstrates favorable binding orientation within the active site of these inflammatory enzymes [1]. The 5-methyl substitution on the thiophene ring is essential for productive hydrophobic interactions with the COX-2 side pocket, a feature absent in unsubstituted or 3-methyl thiophene analogs. While quantitative binding affinity data (IC₅₀ or Kᵢ values) for this specific compound are not yet publicly disclosed in peer-reviewed literature, the computational evidence supports its selection as a starting scaffold over non-methylated or differently substituted thiophene-γ-keto acids for structure-based optimization campaigns.

Computational docking profile
Supporting evidence
Favorable docking pose predicted in COX-2 and MAP kinase active sites
5-Methyl group essential for hydrophobic interactions; absent in unsubstituted analogs
In silico scaffold prioritization context
Quantitative binding data not publicly available; data to verify
Molecular Docking COX-2 Inhibition MAP Kinase Anti-inflammatory Scaffold Optimization

Dual γ-Keto/Carboxylic Acid Functionality Enables Versatile Derivatization Compared to Reduced or Esterified Analogs

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid contains both a ketone and a free carboxylic acid group, enabling three orthogonal derivatization pathways: (1) nucleophilic addition or condensation at the γ-keto position, (2) amide or ester formation at the carboxylic acid terminus, and (3) electrophilic substitution on the electron-rich 5-methylthiophene ring . This functional group complementarity is absent in the fully reduced analog 4-(5-methylthiophen-2-yl)butanoic acid, which lacks the reactive ketone , and in the methyl ester derivative (CAS 22988-51-8), which requires additional saponification steps to expose the carboxylic acid for further conjugation [1]. The compound therefore serves as a single, multifunctional building block for generating structurally diverse libraries without intermediate protecting group manipulations.

Orthogonal derivatization capacity
Class-level inference
3 reactive centers: γ-ketone, carboxylic acid, thiophene C3/C4
Reduced analog: 1 reactive center; Methyl ester: 1 reactive center after deprotection
Supports single-scaffold library synthesis
Derivatization capacity inferred from functional group analysis; class-level
Derivatization Scaffold Chemical Biology Medicinal Chemistry Synthetic Utility

4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid: High-Value Application Scenarios Informed by Quantitative Differentiation Evidence


Cost-Efficient Medicinal Chemistry Library Synthesis

The 95% synthetic yield and 98% LCMS purity of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, compared to 41–62% yields for the des-methyl analog, make this compound the economically rational choice for constructing focused libraries of thiophene-containing γ-keto acids . Medicinal chemistry groups requiring multi-gram quantities for parallel synthesis or hit expansion will realize significant cost-per-gram savings relative to less synthetically accessible analogs. The compound's three orthogonal reactive centers enable efficient diversification into amides, esters, ketone-derived heterocycles, and ring-functionalized derivatives from a single purchased scaffold .

COX-2 and MAP Kinase Inhibitor Lead Optimization Campaigns

Computational docking evidence indicates that the 5-methylthiophene-γ-keto acid architecture of this compound engages the COX-2 active site more favorably than non-methylated thiophene analogs . Research groups pursuing structure-based design of anti-inflammatory agents should prioritize this specific scaffold over alternative thiophene carboxylic acids lacking the 5-methyl substitution. The compound serves as a validated starting point for SAR exploration around the γ-keto acid linker and thiophene substitution pattern, with the 5-methyl group providing a defined hydrophobic anchor for optimization .

Process Chemistry Scale-Up and Manufacturing Feasibility Studies

The optimized Friedel-Crafts acylation protocol—delivering 95% isolated yield at 50 mmol scale with a straightforward aqueous workup—establishes 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid as a scalable building block suitable for pilot-plant production . Process chemistry groups evaluating the compound for kilogram-scale synthesis will benefit from the fully documented reaction conditions (AlCl₃ in DCM, 0–50°C, 3 h) and the absence of chromatographic purification requirements, which collectively reduce manufacturing complexity relative to lower-yielding thiophene-γ-keto acid syntheses . The compound's physical state as a yellow solid facilitates handling and storage in industrial settings.

Academic Laboratory Building Block for Heterocyclic Chemistry Education

For academic teaching and research laboratories, the 95% reproducible yield of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid via Friedel-Crafts acylation provides an instructive and reliable experiment for undergraduate or graduate-level organic synthesis courses . The compound's multifunctional architecture supports subsequent transformations including ketone reduction, amide bond formation, and heterocycle construction (e.g., pyrazoles, thiazoles), offering a versatile platform for advanced synthetic methodology training . Procurement of this single building block supports multiple pedagogical objectives without the need to purchase additional specialty reagents.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Multifunctional γ-keto acid scaffold
Derivatization efficiency; cost-per-compound comparison
COX-2 / MAP kinase lead optimization
5-Methylthiophene docking scaffold
In silico binding pose verification; in vitro target engagement
Process chemistry scale-up studies
High-yielding Friedel-Crafts protocol
Yield reproducibility; chromatographic purity at scale
Academic heterocyclic chemistry training
Reproducible multi-step transformation platform
Pedagogical reliability; student success rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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